Boc-Trp-Unk-D-Ala-OH

Description

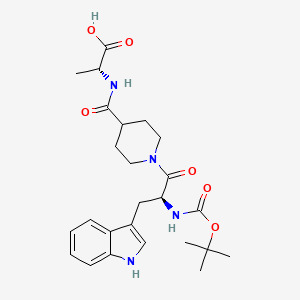

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-[[1-[(2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]piperidine-4-carbonyl]amino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N4O6/c1-15(23(32)33)27-21(30)16-9-11-29(12-10-16)22(31)20(28-24(34)35-25(2,3)4)13-17-14-26-19-8-6-5-7-18(17)19/h5-8,14-16,20,26H,9-13H2,1-4H3,(H,27,30)(H,28,34)(H,32,33)/t15-,20+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJBGIYBYCIREOE-QRWLVFNGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C1CCN(CC1)C(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)NC(=O)C1CCN(CC1)C(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational Aspects of Boc Trp Unk D Ala Oh Within Peptide Chemistry Research

Significance of Tripeptides as Minimal Bioactive Motifs in Chemical Biology

Tripeptides, which consist of three amino acids linked by two peptide bonds, are among the smallest peptide structures yet can exhibit significant biological activity. bachem.comyoutube.com Their small size, low molecular weight, and structural simplicity make them attractive for drug discovery, as they can have favorable pharmacokinetic properties and are cost-effective to synthesize. researchgate.net In biological systems, tripeptides are involved in a vast array of processes, including hormone regulation, cell signaling, and maintaining protein structure. numberanalytics.com They can function as signaling molecules, antioxidants, and even neurotransmitters. numberanalytics.comresearchgate.net

The diversity of tripeptides is immense; using the 20 proteinogenic amino acids, 8,000 different combinations can be formed. bachem.com This chemical diversity allows them to serve as versatile tools in biomedical nanotechnology and cell culture, with some hydrophobic tripeptides capable of self-assembling into structures like hydrogels. bachem.com The study of tripeptides is crucial as they represent the smallest peptide unit where the influence of adjacent amino acid residues on a central residue can be thoroughly examined. nih.gov Their relative simplicity also facilitates the exploration of structure-activity relationships. researchgate.net

Below is a table of notable bioactive tripeptides and their functions.

| Tripeptide | Sequence | Function |

| Glutathione | γ-L-Glutamyl-L-cysteinylglycine | A key antioxidant in many life forms, involved in cellular protection. bachem.comwikipedia.org |

| Thyrotropin-releasing hormone (TRH) | L-pyroglutamyl-L-histidinyl-L-prolinamide | A hormone that stimulates the release of thyroid-stimulating hormone (TSH) and prolactin. numberanalytics.comwikipedia.org |

| GHK-Cu (Copper Peptide) | Glycyl-L-histidyl-L-lysine | A copper-binding peptide with wound healing and skin remodeling activities, used in anti-aging cosmetics. wikipedia.orgnumberanalytics.com |

| Lactotripeptides | Ile-Pro-Pro and Val-Pro-Pro | Found in milk products, these act as ACE inhibitors. wikipedia.org |

| Eisenin | pGlu-Gln-Ala-OH | An immunologically active peptide isolated from the marine alga Eisenia bicyclis. wikipedia.org |

Strategic Role of N-terminal tert-Butyloxycarbonyl (Boc) Protection in Peptide Synthesis Methodologies

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the N-terminal α-amino group in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). americanpeptidesociety.org Its primary function is to prevent the amino group of an amino acid from forming unwanted peptide bonds during the coupling reaction, thus ensuring the controlled, sequential addition of amino acids to the growing peptide chain. peptide.com

The Boc strategy is considered a classical method in peptide synthesis. seplite.com It is characterized by its use of an acid-labile Boc group, which is typically removed with an acid like trifluoroacetic acid (TFA), while side-chain functional groups are protected by benzyl-based groups that are cleaved at the end of the synthesis with a strong acid like hydrogen fluoride (B91410) (HF). seplite.comresearchgate.net Although harsher than the alternative Fmoc strategy, the Boc method remains advantageous in specific situations, such as for synthesizing short peptides or sequences prone to racemization under the basic conditions used in Fmoc chemistry. americanpeptidesociety.org

The strategic advantages of using Boc-amino acids are summarized in the table below.

| Advantage | Description |

| Acid Labile | The Boc group is easily removed under mild acidic conditions (e.g., TFA), allowing for selective deprotection without affecting other parts of the peptide. seplite.com |

| Base Stability | It is stable to alkaline conditions and many nucleophiles, which provides orthogonality in complex synthesis schemes. seplite.com |

| Crystallinity | Most Boc-amino acids are crystalline, which facilitates their purification and handling. seplite.com |

| Storage Stability | Boc-protected amino acids can be stored for long periods without decomposition. |

| Compatibility | The group is compatible with a wide range of coupling reagents and reaction conditions used in peptide synthesis. |

Consequence of D-Amino Acid Integration, specifically D-Alanine, in Short Peptide Systems

The incorporation of D-amino acids—stereoisomers (mirror images) of the naturally predominant L-amino acids—is a powerful strategy in peptide design. youtube.com While proteins are constructed almost exclusively from L-amino acids, the integration of D-amino acids introduces significant changes to a peptide's structure and function. pnas.org One of the most important consequences is enhanced stability. youtube.com Peptides containing D-amino acids are highly resistant to degradation by proteases, the enzymes that break down proteins, because these enzymes are evolved to recognize L-amino acid structures. youtube.compnas.org This resistance can dramatically increase the half-life of a peptide drug in the body. youtube.com

Structurally, introducing a D-amino acid alters the peptide backbone's conformation. psu.edu For instance, simply replacing an L-amino acid with its D-enantiomer in a helical peptide can change the helix's handedness (from right-handed to left-handed) and alter the orientation of amino acid side chains, which can disrupt binding to a target. pnas.org However, this property can be harnessed to induce specific turns or folds in a peptide chain, constraining it to a desired bioactive conformation. psu.edu D-alanine, specifically, is a key component of the peptidoglycan in bacterial cell walls, where its presence contributes to structural integrity and resistance to proteases. nih.govnih.gov In peptide design, D-alanine is often used to create specific structural motifs, such as type I' β-turns when paired with an achiral amino acid. psu.edu

| Effect of D-Amino Acid Integration | Description |

| Increased Proteolytic Stability | D-amino acids are not recognized by most natural proteases, leading to a longer biological half-life for the peptide. youtube.compnas.org |

| Conformational Constraint | The incorporation of a D-amino acid imposes local constraints on the peptide backbone, which can be used to design specific secondary structures like β-turns. psu.edu |

| Altered Receptor Binding | Changing the stereochemistry of a residue alters side-chain orientations, which can completely change how a peptide interacts with its biological target. pnas.org |

| Reduced Immunogenicity | Because they are not processed like standard L-peptides, D-peptides are reported to have low immunogenicity. pnas.org |

| Improved Cell Penetration | In some cases, D-peptides have shown better cell penetration capabilities compared to their L-counterparts. pnas.org |

Methodological Implications of an "Unknown" or Variable Amino Acid Residue within a Defined Peptide Scaffold

The "Unknown" (Unk) residue in the Boc-Trp-Unk-D-Ala-OH sequence represents the powerful concept of a variable position within a defined peptide scaffold. This approach is central to the creation and screening of peptide libraries to discover new ligands, inhibitors, or other functional molecules. nih.govnih.gov A peptide scaffold is a core structure, in this case, the Trp-(...)-D-Ala sequence, where specific positions are held constant to maintain a desired conformation, while other positions are varied to explore a wide range of chemical functionalities. nih.govacs.org

The process often involves high-throughput screening where the library is tested for a specific function, such as binding to a receptor or inhibiting an enzyme. nih.gov The sequences of the most active peptides are then determined, often using mass spectrometry, to identify the specific amino acid at the variable position that confers the desired activity. nih.gov This approach avoids the limitations of rational design, where a deep understanding of the target is required, and instead uses combinatorial exploration to discover novel peptide functions. nih.govnih.gov

| Implication of a Variable Residue | Description |

| Combinatorial Diversity | Allows for the generation of vast libraries of peptides from a single scaffold, enabling the exploration of extensive chemical space. nih.gov |

| Structure-Activity Relationship (SAR) Studies | Systematically changing one residue while keeping others constant provides clear data on the contribution of that specific position to the peptide's biological activity. researchgate.net |

| Discovery of Novel Binders | Screening these libraries against targets like proteins or cells can lead to the discovery of new high-affinity ligands for therapeutic or diagnostic use. nih.gov |

| Enzyme Specificity Profiling | Peptide libraries with variable residues can be used to rapidly profile the substrate specificity of enzymes like proteases. nih.gov |

| Scaffold-Based Engineering | A stable peptide scaffold can be used as a framework to engineer new functionalities by mutating surface-exposed residues. nih.govacs.org |

Synthetic Strategies and Advanced Methodologies for Boc Trp Unk D Ala Oh and Its Analogues

Solid-Phase Peptide Synthesis (SPPS) Approaches for Tripeptide Assembly

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for assembling tripeptides like Boc-Trp-Unk-D-Ala-OH. bachem.com This technique involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support, or resin. bachem.compeptide.com The general SPPS cycle begins with the attachment of the C-terminal amino acid, in this case, D-Alanine, to the resin. peptide.compeptide.com Subsequently, the synthesis proceeds through repetitive cycles, with each cycle consisting of two main steps: the removal of the temporary Nα-protecting group from the resin-bound amino acid and the coupling of the next Nα-protected amino acid in the sequence. peptide.comdu.ac.in The insoluble nature of the support simplifies the entire process, as excess reagents and soluble by-products can be easily removed by filtration and washing, which drives the reactions to completion and results in high yields. bachem.comiris-biotech.de Two primary strategies dominate SPPS: the Boc/Bzl (tert-butyloxycarbonyl/benzyl) and the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) approaches. du.ac.iniris-biotech.de

Optimization of Boc-Chemistry Protocols for N-terminal Protection and Deprotection

The Boc (tert-butyloxycarbonyl) strategy was one of the first widely adopted methods in SPPS. americanpeptidesociety.org It utilizes the acid-labile Boc group for the temporary protection of the α-amino group of the amino acids. peptide.comamericanpeptidesociety.org This protecting group is stable under the coupling conditions but can be readily removed to allow for the elongation of the peptide chain. du.ac.in The entire process, from resin attachment to the final cleavage of the peptide, is orchestrated through a series of protection and deprotection steps. iris-biotech.de The side chains of reactive amino acids are protected by more permanent, benzyl-based groups, which are removed at the end of the synthesis along with the cleavage of the peptide from the resin. peptide.compeptide.com While Fmoc chemistry has become more prevalent due to its milder deprotection conditions, the Boc strategy remains highly relevant, particularly for specific sequences or when trying to avoid side reactions associated with the basic conditions of Fmoc removal. americanpeptidesociety.orgpeptide.com

In the Boc/Bzl protection scheme, the temporary Nα-Boc group is removed using a moderately strong acid, typically a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), often at a 50% concentration. peptide.comchempep.com This selective deprotection is possible because the Boc group is significantly more acid-labile than the benzyl-based side-chain protecting groups and the final resin linkage, which require a much stronger acid like anhydrous hydrofluoric acid (HF) for cleavage. peptide.comdu.ac.in

A critical consideration during TFA treatment is the generation of reactive carbocations, specifically the tert-butyl cation, upon cleavage of the Boc group. peptide.comresearchgate.net These electrophilic species can react with nucleophilic side chains of certain amino acids, leading to unwanted modifications. researchgate.net Tryptophan, with its electron-rich indole (B1671886) side chain, is particularly susceptible to this alkylation. peptide.comchempep.com To prevent these side reactions, "scavengers" are added to the TFA deprotection solution. chempep.com These are nucleophilic compounds that trap the reactive carbocations before they can modify the peptide. peptide.comresearchgate.net

Table 1: Common Scavengers Used in Boc-SPPS TFA Deprotection

| Scavenger | Function | Target Residues | Citation |

| Anisole | Acts as a carbocation trap. | Tryptophan, Methionine | peptide.comsigmaaldrich.com |

| Thioanisole (B89551) | A scavenger that can also reduce methionine sulfoxide. Should be avoided if Trp is present as adducts can alkylate the indole ring. | Methionine, Cysteine | sigmaaldrich.comacs.org |

| Dithioethane (DTE) | Reduces the formation of tert-butyl adducts by scavenging tert-butyl cations. | Tryptophan, Cysteine, Methionine | peptide.com |

| Indole | Used to protect the tryptophan side chain from alkylation, though it can also lead to dimerization side products. | Tryptophan | sigmaaldrich.com |

| Triethylsilane (TES) | A reducing scavenger that can reduce the indole ring of tryptophan. | Tryptophan | researchgate.net |

The indole side chain of tryptophan is highly susceptible to modification under the acidic conditions of Boc-SPPS. chempep.com The primary side reaction is the alkylation of the indole nucleus by tert-butyl cations generated during the TFA-mediated deprotection of the Boc group. peptide.com This can lead to the formation of tert-butylated tryptophan derivatives, compromising the purity and integrity of the final peptide. peptide.com

Several strategies are employed to minimize these side reactions. The most common approach is the addition of scavengers to the cleavage cocktail, as detailed previously. peptide.compeptide.com An alternative and highly effective method is to protect the indole nitrogen of the tryptophan residue itself. peptide.com A common protecting group for this purpose is the formyl (For) group (Boc-Trp(For)-OH). peptide.com This group shields the indole ring from electrophilic attack during TFA treatment. The formyl group is stable to acid but can be removed prior to the final strong acid cleavage of the peptide from the resin, often using a dilute base like piperidine. chempep.comsigmaaldrich.com Another option is the use of an acid-labile Boc group on the indole nitrogen (Fmoc-Trp(Boc)-OH), which gets cleaved during TFA treatment, generating an indole-carboxy intermediate that protects the side chain before decarboxylating. peptide.comsemanticscholar.orgadvancedchemtech.com

Unexpected alkylation of the tryptophan indole ring by the resin linker itself has also been reported, particularly with Wang-type resins, which can occur regardless of the scavenger used unless the tryptophan is the C-terminal residue. nih.govresearchgate.net

Table 2: Common Tryptophan Side Reactions in Boc-SPPS and Prevention Strategies

| Side Reaction | Cause | Prevention Strategy | Citation |

| Indole Alkylation | Reaction with tert-butyl cations from Boc-deprotection. | Addition of scavengers (e.g., DTE, anisole) to the TFA solution. | peptide.com |

| Oxidation | Exposure to air or oxidative species. | Use of antioxidants or performing synthesis under an inert atmosphere. | |

| Modification by Linker | Alkylation by carbocations generated from the resin linker (e.g., Wang resin). | Careful selection of resin type; this is less of a concern for the C-terminal residue. | nih.govresearchgate.net |

| Acid-catalyzed Dimerization | Can occur when using indole as a scavenger. | Use of alternative scavengers. | sigmaaldrich.com |

| Indole Protection | To prevent alkylation and other modifications. | Use of indole-protected derivatives like Boc-Trp(For)-OH or Fmoc-Trp(Boc)-OH. | peptide.compeptide.com |

Regiospecific Coupling Reagents and Conditions for Tripeptide Bond Formation

The formation of the peptide bond between the carboxyl group of the incoming amino acid and the deprotected amino group of the resin-bound peptide is a critical step that requires an activating agent, known as a coupling reagent. americanpeptidesociety.org The choice of coupling reagent is vital for achieving high efficiency, minimizing side reactions, and preventing racemization. peptide.com

Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), are a classic class of coupling reagents. americanpeptidesociety.org They activate the carboxylic acid to form a reactive O-acylisourea intermediate. americanpeptidesociety.org DIC is often preferred in automated SPPS because its urea (B33335) byproduct is more soluble in common solvents than that of DCC. bachem.com

More modern and highly efficient coupling reagents include phosphonium (B103445) and aminium/uronium salts, such as BOP, PyBOP, HBTU, and HATU. bachem.compeptide.com These reagents typically react faster and are associated with fewer side reactions. bachem.com For instance, HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is known for its high coupling speed and low rates of epimerization. peptide.com The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its safer, more effective analogue Oxyma Pure, in combination with carbodiimides, is a common strategy to suppress racemization and improve reaction efficiency by forming active esters. americanpeptidesociety.orgbachem.com

Table 3: Comparison of Common Coupling Reagents in Peptide Synthesis

| Reagent Class | Examples | Advantages | Disadvantages | Citation |

| Carbodiimides | DCC, DIC, EDC | Cost-effective, efficient for many applications. | Can cause racemization; DCC byproduct (DCU) is poorly soluble. | americanpeptidesociety.orgbachem.com |

| Phosphonium Salts | BOP, PyBOP, PyAOP | High coupling efficiency, low racemization (especially PyAOP for hindered couplings). | BOP is toxic. | bachem.compeptide.com |

| Aminium/Uronium Salts | HBTU, HATU, TBTU, COMU | Very fast reaction rates, low racemization, suitable for automated SPPS. | Can be expensive; some are explosive (HOBt/HOAt based). COMU is a safer alternative. | bachem.compeptide.com |

Stereochemical Control during D-Amino Acid (D-Alanine) Incorporation

The incorporation of D-amino acids, such as the D-Alanine in the target peptide, requires careful control to prevent racemization—the conversion of the D-enantiomer to a mixture of D and L forms. nih.gov While D-amino acids are incorporated using the same fundamental SPPS protocols as L-amino acids, the activation step for coupling poses the highest risk for loss of stereochemical purity. nih.gov

The mechanism of racemization often involves the formation of a 5(4H)-oxazolone intermediate from the activated amino acid, which can easily lose its stereochemical configuration. du.ac.in The use of urethane-based protecting groups like Boc inherently reduces the rate of epimerization compared to other N-terminal protecting groups. du.ac.in

The choice of coupling method is paramount for maintaining stereochemical integrity. peptide.com Using coupling reagents that promote rapid amide bond formation while minimizing the lifetime of the activated intermediate is crucial. americanpeptidesociety.org The addition of reagents like HOBt or HOAt is a standard practice as they react with the activated amino acid to form an active ester, which is less prone to racemization than the O-acylisourea intermediate formed by carbodiimides alone. americanpeptidesociety.org Reagents like HATU are particularly effective at suppressing racemization. peptide.com For peptides prone to racemization, avoiding strong bases and using in situ neutralization protocols can also be beneficial. peptide.com

Methodologies for Incorporating Variable ("Unk") Amino Acid Residues

The "Unk" residue in this compound signifies a position where a variable or unnatural amino acid (UnAA) can be incorporated. The introduction of UnAAs with novel functional groups is a powerful strategy to expand the chemical and functional diversity of peptides. nih.gov

In the context of chemical synthesis like SPPS, the most direct method for incorporating a UnAA is to use a pre-synthesized, Nα-Boc-protected unnatural amino acid building block. springernature.com This approach follows the standard SPPS cycle, where the UnAA is coupled just like any other standard amino acid. peptide.com This method allows for the precise, site-specific incorporation of a vast array of UnAAs, which can be synthesized through various organic chemistry routes. springernature.com

More advanced biological methodologies also exist, primarily for synthesizing larger proteins containing UnAAs. Cell-free protein synthesis (CFPS) systems have emerged as robust platforms for this purpose. nih.govfrontiersin.org These in vitro systems are not constrained by cell viability or membrane permeability, making them ideal for incorporating components that might be toxic to living cells. nih.gov The most common approach is amber suppression, which utilizes an orthogonal translation system (OTS). nih.gov An OTS consists of a unique codon (e.g., the amber stop codon), a corresponding suppressor tRNA, and an aminoacyl-tRNA synthetase (aaRS) that has been engineered to specifically recognize and charge the desired UnAA onto the suppressor tRNA. nih.govfrontiersin.orgnih.gov This system then directs the ribosome to incorporate the UnAA at the specified site in the growing peptide chain. nih.gov

Non-Canonical Amino Acid (ncAA) Introduction via SPPS

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient, stepwise assembly of amino acids on an insoluble polymer support. bachem.comnih.gov The introduction of non-canonical amino acids (ncAAs) at the "Unk" position in the this compound sequence is a key strategy for creating structural diversity and novel functionalities. nih.gov The general SPPS cycle, involving the repeated deprotection of the Nα-amino group and coupling of the next protected amino acid, is readily adapted for ncAA incorporation. bachem.com

The process begins with the C-terminal amino acid, in this case, D-Alanine, anchored to a suitable resin. du.ac.in Following the removal of its temporary Nα-protecting group, the desired ncAA, also appropriately protected, is activated and coupled. Finally, after its own deprotection, Boc-Trp-OH is coupled to complete the tripeptide sequence. The use of Boc/Bzl chemistry, where the Nα-Boc group is removed with a moderate acid like trifluoroacetic acid (TFA) while side-chain protecting groups and the resin linker remain stable until final cleavage with a strong acid like hydrogen fluoride (B91410) (HF), is a well-established strategy. nih.govnih.gov

The primary challenge and opportunity in synthesizing this compound lies in the selection and successful incorporation of the "Unk" residue. A vast array of ncAAs are available for this purpose, including those with modified aromatic side chains (like tryptophan analogues), fluorescent tags, or unique reactive handles. nih.gov The success of the coupling step depends on standard factors such as steric hindrance of the ncAA, the choice of coupling reagents, and reaction conditions. ambiopharm.com

Table 1: Key Steps for ncAA Incorporation via Boc-SPPS

| Step | Description | Key Reagents & Conditions | Citation |

| Resin Preparation | The C-terminal D-Ala is anchored to a solid support (e.g., Merrifield or PAM resin). | D-Ala, Resin, Coupling Agents | nih.gov |

| Deprotection | The Nα-Boc group of the resin-bound D-Ala is removed. | 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | chempep.com |

| ncAA Coupling | The protected ncAA ("Unk") is activated and coupled to the deprotected D-Ala. | Boc-Unk-OH, Coupling Reagents (e.g., DCC, HBTU) | du.ac.in |

| Deprotection | The Nα-Boc group of the newly added ncAA is removed. | 50% Trifluoroacetic Acid (TFA) in DCM | chempep.com |

| Final Coupling | Boc-Trp-OH is coupled to the deprotected ncAA to complete the tripeptide chain. | Boc-Trp-OH, Coupling Reagents | sigmaaldrich.com |

Strategies for Randomization or Positional Scanning at the "Unk" Position within Peptide Libraries

To explore the impact of the "Unk" residue on the peptide's properties, combinatorial peptide libraries are synthesized. proteogenix.science These libraries are collections of peptides where the "Unk" position is systematically or randomly varied. proteogenix.scienceijpsonline.com This approach is invaluable for optimizing sequences, identifying residues that enhance activity, or mapping binding sites. proteogenix.sciencegenscript.com Two primary strategies are employed for this purpose: positional scanning and randomization.

Randomization: A random library uses a "shotgun" approach where the "Unk" position is substituted with a mixture of amino acids simultaneously during the synthesis step. genscript.com This creates a complex mixture of peptides in a single synthesis. youtube.com While this method generates vast diversity quickly, identifying the specific "hit" from the mixture requires deconvolution techniques. ijpsonline.com This strategy is particularly useful for initial screening to identify general chemical properties (e.g., hydrophobicity, charge) that are favorable at the "Unk" position before moving to more defined libraries. genscript.comnih.gov

Table 2: Comparison of Library Synthesis Strategies for the "Unk" Position

| Strategy | Description | Key Advantage | Key Disadvantage |

| Positional Scanning | Each residue is systematically replaced by other amino acids, one at a time. proteogenix.science | Allows for the clear identification of specific residues that enhance or undermine peptide bioactivity. proteogenix.science | Can be more laborious and expensive to synthesize and screen many individual peptides. nih.gov |

| Randomization | Selected residues are simultaneously substituted with a mixture of amino acids. genscript.com | Generates a vast number of sequence variations in a single synthesis, ideal for initial discovery. genscript.com | Requires complex deconvolution methods to identify the most active individual sequence from the mixture. ijpsonline.com |

Solution-Phase Peptide Synthesis (LPPS) Considerations for Short Protected Peptides

While SPPS is dominant, solution-phase peptide synthesis (LPPS), also known as liquid-phase synthesis, remains a highly relevant and sometimes advantageous strategy, particularly for the production of short peptides like this compound. ambiopharm.comlibretexts.org In LPPS, all reactions, including coupling and deprotection, occur in a homogenous solution, and intermediates are isolated and purified after each step. researchgate.net

For a short, protected tripeptide, LPPS offers several benefits. It often allows for more precise control over reaction conditions and can be more economical for smaller sequences as it does not require the large excess of reagents typically used in SPPS to drive reactions to completion. ambiopharm.comacs.org The purification of intermediates can lead to a very high-purity final product. ambiopharm.com Recent advancements in LPPS have introduced rapid and efficient coupling reagents, such as T3P®, which can complete amide bond formation in minutes with minimal side reactions and water-soluble by-products, enhancing the sustainability of the process. mdpi.com

However, LPPS can be more time-consuming and labor-intensive than automated SPPS due to the requisite purification of each peptide intermediate. acs.org The choice between SPPS and LPPS for synthesizing this compound depends on the specific "Unk" residue, the scale of synthesis, and the desired final purity. For large-scale manufacturing of a specific, defined tripeptide, a well-optimized LPPS protocol can be superior. ambiopharm.com

Advanced Cleavage and Purification Techniques for Protected Tripeptides

The final steps in producing this compound are cleavage from the solid support (if using SPPS) and purification of the crude product. bachem.com

Cleavage: For peptides synthesized using Boc-SPPS chemistry, the final cleavage step must remove the side-chain protecting groups and release the peptide from the resin linker. nih.gov This is typically accomplished with strong, highly acidic reagents. nih.gov

Hydrogen Fluoride (HF): Anhydrous HF is the most traditional and effective reagent for Boc-SPPS cleavage. nih.govcapes.gov.br It is highly potent but also extremely toxic and corrosive, requiring specialized equipment. capes.gov.br

Trifluoromethanesulfonic acid (TFMSA) or Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf): These are strong acid alternatives to HF that can be used for cleavage from certain resins, such as MBHA resin. sigmaaldrich.com While they avoid the need for a dedicated HF apparatus, they can also be highly corrosive and may cause side reactions with some peptides. capes.gov.brsigmaaldrich.com

During cleavage, scavenger molecules (e.g., cresol, thioanisole) are added to the acid cocktail to "scavenge" reactive carbocations generated from the cleavage of protecting groups, which could otherwise modify sensitive residues like Tryptophan. nih.govsigmaaldrich.com Special pre-cleavage steps may be required if the peptide contains certain protecting groups, such as removing the formyl (For) group from Trp(For) before the final acid treatment. chempep.com

Purification: After cleavage, the crude product is a mixture containing the target peptide along with impurities like truncated or deletion sequences and by-products from cleaved protecting groups. bachem.com The standard and most powerful method for purifying peptides is reversed-phase high-performance liquid chromatography (RP-HPLC). bachem.commdpi.com

Principle: In RP-HPLC, the crude peptide mixture is passed through a column packed with a nonpolar stationary phase (typically C18-modified silica). bachem.com A gradient of increasing organic solvent (like acetonitrile) in an aqueous mobile phase (often containing 0.1% TFA) is used to elute the components. bachem.comresearchgate.net More hydrophobic molecules are retained longer on the column, allowing for separation based on polarity.

Process: The crude peptide is dissolved and injected onto the column. Fractions are collected as they elute and are analyzed for purity. peptide.com Those fractions containing the pure this compound are pooled and lyophilized (freeze-dried) to yield the final product as a stable powder. bachem.compeptide.com For protected peptides, specific solvent systems involving chloroform, alcohols, and acetic acid may also be employed for preparative HPLC on silica (B1680970) gel. nih.gov

Conformational Analysis and Structural Elucidation of Boc Trp Unk D Ala Oh Systems

Spectroscopic Techniques for Investigating Tripeptide Secondary and Tertiary Structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure and Dynamics.

Elucidation of D-Amino Acid Position and its Structural Impact using NMR.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the three-dimensional structure of peptides in solution. nmims.edursc.org It provides atomic-level information on the identity of amino acids present and how they are connected. spectralservice.de For a peptide like Boc-Trp-Unk-D-Ala-OH, NMR is crucial for confirming the amino acid sequence and, most importantly, for elucidating the conformational impact of the D-Alanine residue.

The process begins with the assignment of all proton resonances using a combination of two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy). nih.govuzh.ch COSY and TOCSY experiments identify protons that are connected through chemical bonds, allowing for the identification of amino acid spin systems (the unique set of proton signals for each type of amino acid). nmims.edu Once individual spin systems are identified, NOESY spectra reveal through-space proximities between protons that are close to one another (typically < 5 Å), which is used to establish the sequence of the amino acid residues. nih.gov

The presence of a D-amino acid in a peptide chain induces distinct and measurable changes in the NMR spectrum compared to its all-L-amino acid counterpart. rsc.org The altered stereochemistry at the α-carbon of D-Alanine affects the local magnetic environment of adjacent residues. This results in significant chemical shift perturbations for the amide (NH), α-proton (Hα), and side-chain protons (Hβ) of the D-Ala residue itself and its neighbors (Trp and the unknown residue). A study on the nonapeptide buserelin, for instance, demonstrated that changing a single L-amino acid to its D-isomer resulted in large, distinct differences in the ¹H,¹³C-HSQC spectrum for the modified residue and smaller but clear differences for neighboring residues. rsc.org These variations in chemical shifts are a direct indicator of the D-amino acid's position and its influence on the local peptide conformation.

Furthermore, the pattern of NOE cross-peaks is highly sensitive to the peptide's conformation. The inclusion of a D-Ala residue can promote specific secondary structures, such as type III' β-turns, leading to a left-handed helical conformation. nih.gov This would generate a unique set of short- and medium-range NOE connectivities that are characteristic of such a turn, providing definitive evidence of the structural impact of the D-amino acid. By analyzing these NOE patterns, researchers can map the precise folding of the peptide backbone induced by the D-Ala residue.

Table 1: Representative ¹H-NMR Chemical Shift Changes Upon D-Ala Incorporation This table illustrates hypothetical but expected changes in proton chemical shifts (δ) for a model peptide segment, highlighting the impact of substituting an L-Ala with a D-Ala. Data is based on principles described in the literature. rsc.org

| Proton | Sequence: Boc-Trp-L-Ala -Gly-OH (δ, ppm) | Sequence: Boc-Trp-D-Ala -Gly-OH (δ, ppm) | Δδ (ppm) |

| D-Ala NH | 8.15 | 8.50 | +0.35 |

| D-Ala Hα | 4.30 | 4.65 | +0.35 |

| Trp Hα | 4.70 | 4.75 | +0.05 |

| Gly NH | 8.35 | 8.20 | -0.15 |

Vibrational Spectroscopy (e.g., Fourier Transform Infrared (FTIR) Spectroscopy) for Amide I/II Bands.

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a highly sensitive method for probing the secondary structure of peptides. researchgate.net The analysis focuses on the characteristic vibrations of the peptide backbone, specifically the Amide I and Amide II bands. researchgate.netnih.gov These bands arise from the collective vibrations of the repeating amide groups (-CO-NH-) that form the peptide chain.

The Amide I band , which appears in the 1600–1700 cm⁻¹ region, is the most informative probe of peptide secondary structure. researchgate.netaip.org It is primarily associated with the C=O stretching vibration of the peptide bond, with minor contributions from C-N stretching. nih.govacs.org The precise frequency of the Amide I band is acutely sensitive to the hydrogen-bonding pattern of the peptide backbone. Different secondary structures (e.g., α-helices, β-sheets, turns, random coils) exhibit distinct hydrogen-bonding networks, which results in characteristic Amide I frequencies.

The Amide II band , found between approximately 1500 cm⁻¹ and 1600 cm⁻¹, originates from a combination of the N-H in-plane bending and C-N stretching vibrations. researchgate.netnih.gov While also sensitive to conformation, it is generally considered a less direct reporter of secondary structure than the Amide I band.

In the context of this compound, the incorporation of a D-amino acid can induce specific local conformations, such as β-turns, which would be reflected in the FTIR spectrum. nih.gov For example, a β-turn structure would present a unique hydrogen-bonding environment for the peptide backbone's carbonyl groups, leading to a characteristic frequency in the Amide I region. By analyzing the position and shape of the Amide I and Amide II bands, one can gain significant insight into the predominant solution-state conformation of the peptide system.

Table 2: Key Vibrational Bands for Peptide Conformational Analysis This table summarizes the primary vibrational bands used in the FTIR analysis of peptide structures, based on established spectroscopic data. researchgate.netnih.govacs.orgnih.gov

| Vibrational Band | Approximate Frequency Range (cm⁻¹) | Primary Vibrational Mode(s) | Structural Sensitivity |

| Amide I | 1600 - 1700 | C=O Stretching | Highly sensitive to backbone conformation and hydrogen bonding. |

| Amide II | 1500 - 1600 | N-H Bending & C-N Stretching | Sensitive to conformation, often used in conjunction with Amide I. |

Tryptophan Fluorescence as a Probe for Local Environment and Conformational Changes.

The intrinsic fluorescence of the tryptophan residue serves as a powerful and sensitive spectroscopic probe for investigating the local environment and conformational dynamics of peptides. biosynth.com The indole (B1671886) side chain of tryptophan is a natural fluorophore whose emission properties—specifically its fluorescence emission maximum (λmax), quantum yield (intensity), and fluorescence lifetime—are highly dependent on its immediate surroundings. nih.govnih.gov

The fluorescence emission of tryptophan is particularly sensitive to the polarity of its microenvironment. When the indole ring is exposed to a polar solvent like water, its emission maximum is typically around 350-355 nm. biosynth.comnih.gov If the peptide folds in such a way that the tryptophan residue becomes buried in a non-polar, hydrophobic pocket, its λmax will undergo a blue-shift to shorter wavelengths (as low as 308 nm). nih.gov

Furthermore, the fluorescence intensity (quantum yield) can be significantly reduced, or "quenched," by nearby functional groups. A primary mechanism for this quenching in peptides is excited-state electron transfer from the tryptophan's indole ring to the carbonyl groups of the peptide bonds. nih.govmdpi.com The efficiency of this quenching process is strongly dependent on the distance and orientation between the indole ring and the quenching group. Therefore, any conformational change that alters the proximity of the tryptophan side chain to a peptide bond will result in a measurable change in fluorescence intensity.

For the this compound system, the conformation dictated by the D-Ala residue will define the precise environment of the tryptophan fluorophore. Studies on peptides containing L- and D-amino acids have shown that the optical configuration can directly influence fluorescence quantum yields and quenching rates. mdpi.com If the D-Ala induces a turn that brings the tryptophan into close contact with a backbone carbonyl group, significant quenching would be observed. Conversely, a conformation that exposes the tryptophan to the solvent or sequesters it in a non-polar region would lead to different and distinct fluorescence signatures. By measuring these fluorescence parameters, one can deduce detailed information about the local structure around the tryptophan residue and monitor conformational changes in the peptide. nih.gov

Table 3: Tryptophan Fluorescence Properties as a Function of Local Conformation This table presents hypothetical data illustrating how changes in peptide conformation can affect key tryptophan fluorescence parameters. The values are based on findings from studies on cyclic and linear peptides. nih.govnih.gov

| Peptide Conformation | Local Tryptophan Environment | Emission Max (λmax) | Quantum Yield (Φ) |

| Unfolded / Extended | Solvent-Exposed (Polar) | ~355 nm | 0.12 |

| Folded (Turn Structure) | Partially Buried, near peptide bond | ~345 nm | 0.05 |

| Folded (Hydrophobic Pocket) | Buried (Non-polar) | ~330 nm | 0.21 |

Molecular Recognition and Ligand Binding Studies Involving Boc Trp Unk D Ala Oh Scaffolds

Principles of Molecular Recognition by Short Peptides

The tryptophan (Trp) residue plays a critical and multifaceted role in molecular recognition, largely due to the unique properties of its indole (B1671886) side chain. nih.gov Tryptophan is an aromatic amino acid and is considered one of the most hydrophobic residues, a characteristic that strongly drives its partitioning into the nonpolar cores of proteins or the hydrophobic pockets of binding sites. mdpi.comacs.org This hydrophobic effect is a major driver for protein folding and ligand binding. mdpi.com

The large, planar aromatic ring of tryptophan can participate in several types of stabilizing interactions at binding interfaces:

Hydrophobic Interactions : The indole side chain is often buried in hydrophobic pockets on the surface of a target protein, displacing water molecules and leading to a favorable increase in entropy. mdpi.comacs.org

π-π Stacking : The electron-rich aromatic ring can stack with other aromatic residues like phenylalanine (Phe), tyrosine (Tyr), or histidine (His) on the target protein, contributing to binding affinity and structural stability.

Cation-π Interactions : The indole ring can interact favorably with positively charged groups, such as the side chains of lysine (B10760008) or arginine, or with metal ions. mdpi.comnih.gov These interactions are particularly important for anchoring peptides at membrane interfaces. mdpi.com

Hydrogen Bonding : The nitrogen atom in the indole ring can act as a hydrogen bond donor, forming specific hydrogen bonds with acceptor groups on the binding partner. mdpi.com

Due to these varied capabilities, tryptophan residues are frequently found at protein-protein and protein-ligand interfaces, acting as key recognition elements and anchors. mdpi.comnih.gov

The incorporation of non-standard D-amino acids, such as D-alanine (D-Ala), into a peptide sequence has significant consequences for its structure and function. While proteins are ribosomally synthesized using only L-amino acids, the presence of D-amino acids is a common feature in certain natural products, particularly antimicrobial peptides. nih.govnih.gov The key influence of a D-amino acid arises from its stereochemistry, which is the mirror image of the corresponding L-amino acid. youtube.com

The inclusion of D-alanine in the Boc-Trp-Unk-D-Ala-OH scaffold can affect binding in several ways:

Altered Peptide Backbone Conformation : The D-configuration forces a local change in the peptide backbone's geometry, which can induce specific turns or secondary structures that may be more complementary to the target's binding site than a peptide composed solely of L-amino acids.

Enhanced Proteolytic Stability : A major advantage of D-amino acids is their ability to confer resistance to degradation by proteases, which are enzymes that typically recognize and cleave peptide bonds between L-amino acids. nih.gov This increased stability is a crucial attribute for therapeutic peptides.

Stereospecific Interactions : The precise three-dimensional arrangement of the D-alanine side chain (a methyl group) can lead to highly specific interactions within the binding pocket. It may fit into a small hydrophobic pocket where an L-alanine would cause a steric clash, or vice versa, thereby enhancing binding selectivity for a particular target. The importance of the chirality of D-alanine residues has been demonstrated in antimicrobial peptides, where their replacement with L-alanine can dramatically reduce biological activity and production. nih.gov

The "Unk" (unknown) residue in the this compound sequence represents a position where chemical diversity can be introduced to optimize binding characteristics. Identifying the optimal amino acid for this position is a common strategy in peptide-based drug discovery. The contribution of this residue to binding affinity and specificity is investigated systematically by creating a library of peptides where "Unk" is replaced by various natural or unnatural amino acids.

The process involves:

Peptide Library Synthesis : A series of peptides is synthesized, each with a different amino acid at the "Unk" position. The chosen amino acids typically span a range of physicochemical properties (e.g., hydrophobic, polar, acidic, basic).

Binding Assays : Each peptide in the library is tested for its ability to bind to the target molecule. Techniques like those described in section 4.2 are used to quantify binding affinity (e.g., Kd).

Structure-Activity Relationship (SAR) Analysis : The binding data is analyzed to understand how the properties of the "Unk" side chain influence affinity. For example, if peptides with hydrophobic residues (like Valine or Leucine) at the "Unk" position show the highest affinity, it suggests the binding pocket has a hydrophobic character. Conversely, if charged residues (like Aspartic Acid or Lysine) improve binding, it points to the presence of electrostatic interactions. nih.gov

The goal is to map the chemical and steric requirements of the target's binding site at that specific location, allowing for the rational design of a more potent and selective peptide ligand.

Table 1: Hypothetical Structure-Activity Relationship (SAR) for the "Unk" Residue This table illustrates how varying the amino acid at the "Unk" position could influence the binding affinity (Kd) of the this compound peptide to a hypothetical target protein. A lower Kd value indicates stronger binding.

| "Unk" Residue | Side Chain Property | Hypothetical Kd (nM) | Implied Interaction |

| Glycine (Gly) | Small, Achiral | 500 | Baseline affinity, minimal side chain contribution |

| Valine (Val) | Hydrophobic | 50 | Strong hydrophobic interaction |

| Serine (Ser) | Polar, Uncharged | 350 | Potential for hydrogen bonding, but less favorable than hydrophobic interaction |

| Aspartic Acid (Asp) | Acidic, Negative Charge | >1000 | Electrostatic repulsion with a negative pocket |

| Lysine (Lys) | Basic, Positive Charge | 85 | Favorable electrostatic interaction with a negative pocket |

Biophysical Characterization Techniques for Peptide-Target Interactions

To fully understand the binding of a peptide like this compound to its target, a range of biophysical techniques are employed. These methods provide quantitative data on binding thermodynamics, affinity, stoichiometry, and any structural changes that occur upon complex formation. researchgate.netsemanticscholar.org

Isothermal Titration Calorimetry (ITC) is a powerful and widely used technique that directly measures the heat released or absorbed during a binding event. acs.org It is considered the gold standard for characterizing the thermodynamics of biomolecular interactions because it provides a complete thermodynamic profile of the interaction in a single experiment, without the need for labeling or immobilization. cam.ac.ukharvard.edu

In a typical ITC experiment, a solution of the peptide is titrated into a solution containing the target molecule. nih.gov Each injection triggers a heat change (either exothermic or endothermic) that is precisely measured by the calorimeter. cam.ac.uk The resulting data can be analyzed to determine:

Binding Affinity (Kd) : The dissociation constant, which is a measure of how tightly the peptide binds to its target.

Stoichiometry (n) : The ratio of peptide to target molecules in the final complex. harvard.edu

Enthalpy Change (ΔH) : The measure of the change in heat upon binding, reflecting the energy of bond formation and breakage. harvard.edu

Entropy Change (ΔS) : A measure of the change in disorder of the system upon binding, which is calculated from the affinity and enthalpy. harvard.edu

The complete thermodynamic signature (ΔH and ΔS) provides deep insights into the nature of the forces driving the binding interaction (e.g., hydrogen bonding, hydrophobic effects). acs.org

Table 2: Example of Thermodynamic Data from an ITC Experiment This table shows hypothetical ITC data for the binding of Boc-Trp-Val-D-Ala-OH to a target protein, illustrating the comprehensive information obtained.

| Parameter | Value | Unit | Description |

| Stoichiometry (n) | 1.05 | - | A ~1:1 binding ratio of peptide to protein. |

| Affinity (Kd) | 50 | nM | Indicates a high-affinity interaction. |

| Enthalpy (ΔH) | -8.5 | kcal/mol | The binding is enthalpically driven and exothermic, suggesting strong hydrogen bonding and/or van der Waals interactions. |

| Entropy (ΔS) | +5.2 | cal/mol·K | The binding is entropically favorable, likely due to the release of ordered water molecules (hydrophobic effect). |

| Free Energy (ΔG) | -10.0 | kcal/mol | The overall binding process is spontaneous and thermodynamically favorable. |

Fluorescence spectroscopy is a highly sensitive technique used to study peptide-target interactions, often leveraging the intrinsic fluorescence of tryptophan residues. springernature.comnih.gov The indole ring of tryptophan is a natural fluorophore, and its fluorescence properties (e.g., intensity, emission wavelength) are extremely sensitive to its local environment. unito.it

When a peptide containing tryptophan, such as this compound, binds to a target, the environment around the Trp residue often changes. For example, it might move from a polar aqueous environment to a nonpolar hydrophobic pocket on the protein. unito.it This change can be detected as:

A Shift in Emission Maximum : Movement to a less polar environment typically causes a "blue shift" (a shift to a shorter wavelength) in the fluorescence emission maximum. nih.gov

A Change in Fluorescence Intensity : Binding can either increase (enhance) or decrease (quench) the fluorescence intensity. nih.govnih.gov

By titrating the target protein into a solution of the peptide and monitoring the changes in fluorescence, one can determine the binding affinity (Kd). nih.govnih.gov This technique is valuable for confirming binding, determining affinity, and providing evidence of conformational changes in the peptide or its target upon complex formation. researchgate.netspringernature.com

MicroScale Thermophoresis (MST) for Quantitative Binding Analysis

MicroScale Thermophoresis (MST) is a powerful biophysical technique utilized to quantify the binding affinity between molecules in solution, making it well-suited for studying the interactions of Boc-Trp-X-D-Ala-OH scaffolds with their targets. nih.govresearchgate.net This method is based on the principle of thermophoresis, which is the directed movement of molecules in a temperature gradient. researchgate.net The extent of this movement is sensitive to changes in the molecule's size, charge, and hydration shell, which are altered upon ligand binding. researchgate.net

In a typical MST experiment involving a Boc-Trp-X-D-Ala-OH derivative, the target protein is fluorescently labeled, often through a His-tag or intrinsic tryptophan fluorescence. e-century.usnih.gov The peptide, serving as the unlabeled ligand, is titrated at various concentrations against a constant concentration of the labeled target. nih.gov An infrared laser induces a microscopic temperature gradient, and the movement of the fluorescently labeled target is monitored. nih.govnih.gov The change in fluorescence intensity within the heated region is measured and plotted against the ligand concentration to derive the dissociation constant (Kd), a measure of binding affinity. nih.gov

MST offers several advantages for analyzing peptide-target interactions, including low sample consumption, a wide range of buffer compatibility, and the ability to perform measurements in complex biological matrices like cell lysates. researchgate.nete-century.us This technique is capable of detecting binding affinities from the picomolar to millimolar range, accommodating a broad spectrum of interaction strengths. researchgate.net

Table 1: Illustrative MST Data for the Interaction of a Boc-Trp-X-D-Ala-OH Derivative with a Target Protein

| Ligand Concentration (nM) | Normalized Fluorescence (Fnorm) |

| 0.1 | 1.00 |

| 1 | 0.98 |

| 10 | 0.85 |

| 50 | 0.60 |

| 100 | 0.52 |

| 250 | 0.48 |

| 500 | 0.47 |

| 1000 | 0.46 |

| Derived Kd (nM) | 65.3 |

This table presents hypothetical data to illustrate the results of an MST experiment. The Kd value is derived from fitting the binding curve generated from such data.

Surface Plasmon Resonance (SPR) for Real-time Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical technique that provides real-time data on the kinetics of molecular interactions, including the association (ka) and dissociation (kd) rates of a ligand binding to a target. criver.combioradiations.com This method is invaluable for a detailed characterization of the binding dynamics of Boc-Trp-X-D-Ala-OH scaffolds.

In an SPR experiment, the target molecule is typically immobilized on the surface of a sensor chip, which is coated with a thin layer of gold. nih.gov A solution containing the Boc-Trp-X-D-Ala-OH peptide (the analyte) is then flowed over the sensor surface. criver.com The binding of the peptide to the immobilized target causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR angle. nih.govresearchgate.net This change is recorded in a sensorgram, a plot of response units versus time. bioradiations.com

The sensorgram provides a wealth of information. The association phase shows the binding of the peptide to the target as the analyte solution is flowed over the surface. The equilibrium phase is reached when the binding and dissociation rates are equal. Finally, the dissociation phase is observed when the analyte solution is replaced by a buffer, and the peptide dissociates from the target. nih.gov By fitting these curves to kinetic models, the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka) can be determined. criver.combioradiations.com

Table 2: Illustrative SPR Kinetic Data for a Boc-Trp-X-D-Ala-OH Derivative

| Parameter | Value |

| Association Rate (ka) (M-1s-1) | 1.5 x 105 |

| Dissociation Rate (kd) (s-1) | 7.5 x 10-4 |

| Equilibrium Dissociation Constant (KD) (nM) | 5.0 |

This table provides example kinetic parameters that could be obtained from an SPR experiment for a peptide-protein interaction.

Computational Modeling of Peptide-Target Recognition

Computational modeling has become an indispensable tool in drug discovery and molecular biology, offering insights into the mechanisms of peptide-target recognition that can be difficult to obtain through experimental methods alone. For scaffolds like Boc-Trp-X-D-Ala-OH, computational approaches can predict binding modes, estimate binding affinities, and guide the design of more potent and selective derivatives.

Molecular Docking and Binding Pose Prediction

Molecular docking is a computational technique used to predict the preferred orientation and conformation (the "pose") of a ligand when it binds to a target molecule, typically a protein. nih.gov For a flexible peptide like a Boc-Trp-X-D-Ala-OH derivative, docking algorithms sample a wide range of possible conformations and orientations within the binding site of the target protein. nih.gov

The process involves a scoring function that estimates the binding affinity for each generated pose. nih.gov These scoring functions are typically empirical and take into account factors such as electrostatic interactions, van der Waals forces, and hydrogen bonding. nih.govnih.gov The pose with the most favorable score is predicted to be the most stable binding mode. nih.gov Molecular dynamics (MD) simulations can be subsequently employed to refine the docked pose and assess its stability over time, providing a more dynamic picture of the interaction. nih.gov

The accuracy of binding pose prediction is crucial for understanding the key molecular interactions, such as which amino acid residues of the peptide are critical for binding and which functional groups are involved in hydrogen bonds or hydrophobic contacts. nih.gov

Free Energy Perturbation and Umbrella Sampling Methods for Binding Energy Calculations

To obtain more quantitative predictions of binding affinity, more rigorous computational methods like Free Energy Perturbation (FEP) and Umbrella Sampling can be employed. nih.govlivecomsjournal.org These methods, rooted in statistical mechanics, calculate the free energy difference between two states, such as a peptide being in a bound versus an unbound state. wustl.edu

Free Energy Perturbation (FEP) is an alchemical free energy calculation method where one molecule is gradually transformed into another through a series of non-physical intermediate steps. livecomsjournal.org By simulating these steps, the free energy difference between the initial and final states can be calculated. livecomsjournal.org This is particularly useful for predicting how modifications to the "X" residue in a Boc-Trp-X-D-Ala-OH scaffold might affect its binding affinity.

Umbrella Sampling is a method used to calculate the potential of mean force (PMF) along a specific reaction coordinate, such as the distance between the peptide and its binding site. nih.govnih.gov By applying a biasing potential (the "umbrella"), the simulation can adequately sample high-energy regions along the dissociation pathway. nih.gov The unbiased PMF is then reconstructed, revealing the free energy landscape of the binding process and providing a robust estimate of the binding free energy. nih.govnih.gov These calculations, while computationally intensive, can yield binding affinities that are in good agreement with experimental values. nih.govnih.gov

Stability and Degradation Pathways of Boc Trp Unk D Ala Oh Analogues in Research Environments

Impact of D-Amino Acid (D-Alanine) on Enzymatic Stability

The incorporation of D-amino acids into peptide sequences is a widely adopted strategy to enhance their resistance to enzymatic breakdown. lifetein.commdpi.comnih.gov Since most naturally occurring proteases are stereospecific for L-amino acids, the presence of a D-amino acid residue, such as D-alanine, renders the peptide significantly less susceptible to proteolytic cleavage. nih.govresearchgate.net

Peptides composed exclusively of L-amino acids are readily degraded by a host of proteases found in biological systems, such as serum, or used in experimental assays, like trypsin and chymotrypsin. nih.govoup.com The substitution with D-amino acids, even at a single position, can confer substantial resistance to these enzymes. nih.govoup.com

Research has consistently shown that peptides containing D-amino acids exhibit enhanced stability in various biological media. For instance, studies comparing L-peptides to their D-amino acid-containing counterparts demonstrated that the L-peptide was susceptible to degradation by trypsin and fetal calf serum, while the D-amino acid versions remained highly stable. nih.gov This resistance is because the three-dimensional structure of a D-amino acid does not fit into the active site of most common proteases, which have evolved to recognize and cleave peptide bonds adjacent to L-amino acids. nih.gov Therefore, the D-alanine at the C-terminus of Boc-Trp-Unk-D-Ala-OH would protect the adjacent peptide bond from cleavage by carboxypeptidases, which are enzymes that cleave amino acids from the C-terminus of a peptide.

A study on the antimicrobial peptide polybia-CP showed that its all-D-amino acid derivative was resistant to degradation by both trypsin and chymotrypsin. oup.com Another investigation into MUC2 epitope peptides found that substituting L-amino acids with D-amino acids in the flanking regions led to high resistance against proteolytic degradation in diluted human serum and lysosomal preparations. nih.gov These findings underscore the general principle that incorporating D-alanine significantly enhances the stability of a peptide analogue against a broad range of proteases. biorxiv.org

The increased enzymatic stability conferred by D-amino acids directly translates to a longer half-life in biological model systems, such as in vitro serum or plasma stability assays. mdpi.comnih.gov The in vivo use of many L-peptides is limited by their rapid degradation and clearance. mdpi.commdpi.com By replacing L-amino acids with their D-enantiomers, the peptide's circulation time can be significantly extended. mdpi.comnih.gov

For example, a study comparing an L-peptide with its D-amino acid substituted counterpart found that the stability in serum was greatly improved by the D-amino acid substitutions. nih.gov Another report noted that modifying short L-peptides with a C-terminal D-amino acid significantly boosted their stability against proteinase K, with 15% of the D-amino acid modified peptide remaining after 24 hours, whereas the all-L-peptide was completely degraded within 4 hours. nih.gov This improved biostability is a direct consequence of escaping enzymatic degradation, making D-peptide analogues more robust for various research applications. lifetein.com

Table 1: Comparative Stability of L-Peptides vs. D-Amino Acid Substituted Analogues

| Peptide Type | Condition | Stability Outcome | Reference |

| All-L-amino acid peptide | Trypsin Treatment | Susceptible to degradation | nih.gov |

| D-amino acid substituted peptide | Trypsin Treatment | Highly stable | nih.gov |

| All-L-amino acid peptide | Fetal Calf Serum (FCS) | Susceptible to degradation | nih.gov |

| D-amino acid substituted peptide | Fetal Calf Serum (FCS) | High stability | nih.gov |

| All-L-amino acid peptide | Proteinase K (4 hours) | Complete degradation | nih.gov |

| C-terminal D-amino acid modified peptide | Proteinase K (24 hours) | ~15% remaining | nih.gov |

Chemical Stability Considerations of this compound

Beyond enzymatic degradation, the chemical stability of the tripeptide analogue is crucial. This involves the integrity of the N-terminal protecting group and the peptide bonds themselves under various chemical environments encountered during synthesis, purification, and storage.

The tert-butyloxycarbonyl (Boc) group is a widely used amine-protecting group in peptide synthesis. total-synthesis.com Its stability profile is well-characterized. The Boc group is generally stable to basic conditions, catalytic hydrogenation, and many nucleophiles. total-synthesis.comorganic-chemistry.orgsci-hub.se This allows for orthogonal protection strategies where other protecting groups, like Fmoc (which is base-labile), can be selectively removed without affecting the Boc group. organic-chemistry.orgorganic-chemistry.org

However, the Boc group is specifically designed to be labile under acidic conditions. chemistrysteps.com It is readily cleaved by strong acids such as trifluoroacetic acid (TFA), often used in concentrations of 25-50% in a solvent like dichloromethane (B109758) (DCM). jk-sci.comthermofisher.com The cleavage mechanism involves protonation of the carbonyl oxygen, followed by fragmentation to form a stable tert-butyl cation and carbamic acid, which then decarboxylates. total-synthesis.comchemistrysteps.com Milder acidic conditions can also lead to cleavage, and the group's stability is compromised at a pH below 1. organic-chemistry.org While generally stable to base, some studies have reported cleavage of Boc groups under specific, strongly basic conditions, such as with sodium t-butoxide, particularly for primary amines. sci-hub.seumich.edu

The tryptophan side chain itself can be sensitive to acid. During TFA-mediated cleavage of the Boc group, the indole (B1671886) ring of tryptophan is susceptible to alkylation by the released tert-butyl cations. thermofisher.com To prevent this side reaction, scavengers such as triethylsilane (TES) or thioanisole (B89551) are typically added to the cleavage cocktail. organic-chemistry.orgthermofisher.com

Table 2: General Stability Profile of the Boc-Protecting Group

| Condition Type | Reagent/Condition | Stability of Boc Group | Reference |

| Acidic | Strong acids (e.g., TFA, HCl, HF) | Labile (Cleaved) | total-synthesis.comchemistrysteps.comsigmaaldrich.com |

| Lewis acids (e.g., ZnBr₂, SnCl₄) | Labile | jk-sci.comumich.edu | |

| Perchloric acid on silica-gel | Labile | organic-chemistry.org | |

| Basic | Most bases (e.g., NaOH, TEA, Pyridine) | Stable | organic-chemistry.orgsci-hub.se |

| Strong bases (e.g., Na t-butoxide) | Can be cleaved under specific conditions | sci-hub.se | |

| Reductive | Catalytic Hydrogenation (H₂/Pd, H₂/Ni) | Stable | organic-chemistry.orgchemistrysteps.com |

| Dissolving Metals (Na/NH₃) | Stable | organic-chemistry.org | |

| Oxidative | KMnO₄, CrO₃ | Labile | organic-chemistry.org |

| Nucleophilic | Most nucleophiles (e.g., RNH₂, NaOCH₃) | Stable | organic-chemistry.org |

The amide bonds forming the backbone of the tripeptide are generally stable. Hydrolysis of amide bonds typically requires harsh conditions, such as strong acids or bases at elevated temperatures. nih.govrsc.org However, the stability can be influenced by neighboring amino acid residues. For instance, some studies have noted unexpected hydrolytic instability of amide bonds under mildly acidic conditions (like TFA/water mixtures) when an electron-rich aromatic group is acylated to the N-terminus. nih.gov Metal ions, such as palladium(II) or copper(II), can also catalyze the hydrolysis of peptide bonds, sometimes with sequence specificity, particularly at acidic pH. nih.govacs.org

The tryptophan residue is the most chemically sensitive side chain in this tripeptide. Its indole ring is highly susceptible to oxidation, a process that can be accelerated by exposure to light, heat, metals, and reactive oxygen species. nih.govresearchgate.net This can lead to a variety of degradation products. Therefore, for long-term storage and handling in research environments, analogues containing tryptophan should be protected from light and oxygen, and stored at low temperatures.

Strategies for Enhancing Tripeptide Stability for Academic Applications

For research purposes, enhancing the stability of a peptide like this compound can be crucial for obtaining reliable and reproducible results. Several chemical modification strategies are commonly employed. alliedacademies.orgnovoprolabs.comrmit.edu.vn

Cyclization: Converting a linear peptide into a cyclic structure is a powerful method for improving stability. altabioscience.comnih.gov Cyclization reduces the conformational flexibility of the peptide, making it a poorer substrate for proteases. researchgate.netijpsjournal.com Head-to-tail cyclization, which forms an amide bond between the N- and C-termini, effectively protects against both amino- and carboxypeptidases. sb-peptide.com This strategy has been shown to significantly enhance proteolytic stability and can also improve other properties like cell permeability. biorxiv.orgresearchgate.net

N-methylation: The introduction of a methyl group to the nitrogen atom of a peptide bond (N-methylation) is another effective strategy. nih.govcipsm.de This modification sterically hinders the approach of proteases, thereby increasing metabolic stability. researchgate.netnih.gov N-methylation can also improve membrane permeability. cipsm.de However, it should be applied judiciously, as it can sometimes alter the peptide's conformation and biological activity. nih.gov

Terminal Modifications: Beyond the existing Boc-group, further modifications can be made. N-terminal acetylation and C-terminal amidation are common, simple modifications that neutralize the terminal charges and can increase resistance to exopeptidases. researchgate.net End-tagging with hydrophobic residues, such as additional tryptophan residues, has also been shown to improve peptide stability. mdpi.com

Incorporation of Non-canonical Amino Acids: Besides D-alanine, incorporating other non-natural amino acids can further enhance stability by disrupting protease recognition sites. novoprolabs.comijpsjournal.com

PEGylation: Conjugating polyethylene (B3416737) glycol (PEG) chains to the peptide can increase its hydrodynamic size, which can prolong its plasma half-life by reducing renal clearance. nih.govnovoprolabs.com It also provides a steric shield that can protect against enzymatic degradation. mdpi.com

Table 3: Overview of Peptide Stability Enhancement Strategies

| Strategy | Mechanism of Action | Primary Benefit | Reference |

| D-Amino Acid Substitution | Stereochemical hindrance prevents protease binding. | Resistance to proteolysis, increased half-life. | mdpi.comnih.govnih.gov |

| Cyclization | Reduces conformational flexibility, masks termini. | High resistance to exo- and endopeptidases. | altabioscience.comresearchgate.netijpsjournal.com |

| N-Methylation | Steric hindrance at the peptide bond. | Increased metabolic stability, improved permeability. | nih.govcipsm.deresearchgate.net |

| Terminal Capping | Blocks exopeptidase action at N- or C-terminus. | Increased resistance to exopeptidases. | researchgate.net |

| PEGylation | Increases hydrodynamic size, steric shielding. | Reduced renal clearance, protection from proteases. | nih.govmdpi.com |

Backbone Modifications (e.g., N-methylation, cyclization) to Enhance Stability

Modifying the peptide backbone is a primary strategy to improve stability by sterically hindering the approach of proteases and restricting the conformational flexibility that allows binding to enzyme active sites. nih.govresearchgate.net Two of the most effective backbone modifications are N-methylation and cyclization. researchgate.netresearchgate.net

N-methylation involves the substitution of an amide proton in the peptide backbone with a methyl group. researchgate.net This seemingly minor alteration removes a key hydrogen bond donor, which can disrupt secondary structures like β-sheets and helices, but it also provides significant steric hindrance that prevents recognition and cleavage by proteases. nih.govrsc.org N-methylation has been shown to substantially improve the stability, bioavailability, and receptor selectivity of peptide drug candidates. nih.gov The modification can improve resistance to metabolizing enzymes and increase membrane permeability. researchgate.net However, the impact of N-methylation is position-dependent and can sometimes lead to a loss of activity if the modified amide bond is critical for the peptide's bioactive conformation. researchgate.net

Cyclization transforms a linear peptide into a cyclic structure, a strategy widely used to improve metabolic stability and receptor binding affinity. researchgate.netnih.gov By constraining the peptide's conformation, cyclization reduces its ability to fit into the active sites of proteases, thereby protecting it from degradation. researchgate.netbenthamdirect.com This conformational rigidity can also pre-organize the peptide into its bioactive shape, leading to enhanced binding affinity. researchgate.net Various methods exist for cyclization, including head-to-tail, side-chain-to-side-chain, and "stapling," where hydrocarbon chains are used to link adjacent turns of an α-helix. nih.govnih.gov Studies have shown that cyclized peptides exhibit significantly longer half-lives in serum compared to their linear counterparts. nih.gov For example, hydrocarbon-stapled peptides have demonstrated superior stability against proteases by preserving their α-helical structure. nih.gov

| Modification Strategy | Mechanism of Stability Enhancement | Observed Outcomes in Research | Reference Example |

|---|---|---|---|

| N-methylation | Steric hindrance at the amide bond prevents protease recognition and cleavage. researchgate.netnih.gov | Significantly improved metabolic stability and bioavailability. nih.gov Can alter conformation and receptor selectivity. rsc.org | N-methylated analogues of DhHP-6 showed improved enzymatic stability under physiological conditions. researchgate.net |

| Cyclization (General) | Conformational constraint reduces the peptide's flexibility, making it a poor substrate for proteases. researchgate.netbenthamdirect.com | Enhanced resistance to proteolytic degradation and improved binding affinity. researchgate.netresearchgate.net | Cyclization of an M2 macrophage-targeting peptide resulted in improved serum stability. nih.gov |

| Hydrocarbon Stapling | Stabilizes α-helical secondary structures, preventing degradation within the stapled region. nih.gov | Significantly enhanced half-life and preserved helicity compared to linear analogues. nih.govmdpi.com | Stapled analogues of a peptide targeting HCV E2 showed increased half-life and helicity. mdpi.com |

Non-Proteinogenic Amino Acid Substitution for Stability Enhancement

The incorporation of non-proteinogenic amino acids (NPAAs)—amino acids not found in the standard genetic code—is a cornerstone of modern peptide chemistry for enhancing stability. nih.govnih.gov Introducing NPAAs can fundamentally alter a peptide's properties, making it more robust in biological conditions where standard peptides composed of L-amino acids are quickly degraded. nih.govnih.gov

One of the most common strategies is the substitution of L-amino acids with their D-amino acid enantiomers. nih.gov Proteases are highly stereospecific and are generally unable to recognize or cleave peptide bonds involving D-amino acids, leading to a dramatic increase in the peptide's half-life. pnas.org Research on a MUC2 epitope peptide demonstrated that systematic substitution with D-amino acids at the N- and C-termini could create peptides that are stable against proteolysis while retaining their antibody-binding properties. pnas.org

Beyond D-amino acids, a vast array of synthetic NPAAs can be used. For instance, α,α-disubstituted amino acids , such as aminoisobutyric acid (Aib), introduce conformational constraints and steric bulk that protect against enzymatic degradation. nih.gov In one study, incorporating Aib into a derivative of the Magainin 2 peptide helped modulate its secondary structure and antimicrobial activity. nih.gov Further modification of this peptide by replacing lysine (B10760008) (Lys) residues with 4-aminopiperidine-4-carboxylic acid (Api) , a cyclized and cationic NPAA, enhanced its resistance to digestive enzymes like proteinase K while preserving its helical structure and antimicrobial function. nih.govmdpi.com This highlights how targeted NPAA substitution at known cleavage sites can be a highly effective strategy for improving chemical stability. mdpi.com

| NPAA Substitution Strategy | Mechanism of Stability Enhancement | Example of NPAA | Observed Impact on Peptide |

|---|---|---|---|

| D-Amino Acid Substitution | Proteases are stereospecific for L-amino acids and cannot efficiently cleave peptide bonds involving D-amino acids. nih.govpnas.org | D-Proline, D-Threonine | Systematic substitution in a MUC2 peptide led to enhanced stability in serum and lysosomal preparations while preserving antibody recognition. pnas.org |